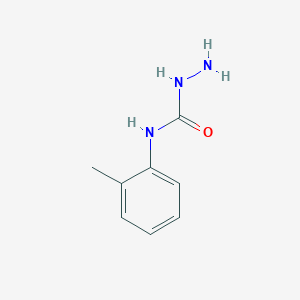

3-Amino-1-(2-methylphenyl)urea

Description

Contextualization within the Field of Substituted Urea (B33335) Chemistry

Substituted ureas are a major class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, which are in turn substituted with various alkyl or aryl groups. ontosight.ai This core urea functionality is a key structural motif in numerous biologically active molecules and functional materials. ontosight.ai The ability of the N-H groups to act as hydrogen bond donors and the carbonyl oxygen to act as a hydrogen bond acceptor allows these molecules to bind effectively to biological targets such as enzymes and receptors.

The versatility of substituted ureas stems from the vast number of derivatives that can be synthesized. By altering the substituents on the nitrogen atoms, chemists can systematically modify the molecule's electronic properties, lipophilicity, and steric profile. researchgate.net This tunability is fundamental to the process of drug discovery and the development of agrochemicals, where precise molecular properties are required for efficacy and selectivity. ontosight.airesearchgate.net The applications of substituted urea derivatives are diverse, ranging from anticancer and antimicrobial agents to herbicides and insecticides. ontosight.airesearchgate.net

Academic Significance of Phenylurea Derivatives in Synthetic and Mechanistic Studies

Phenylurea derivatives, a subclass of substituted ureas bearing at least one phenyl group, are of particular academic and industrial importance. The presence of the aromatic ring provides a scaffold that can be readily modified, and it often plays a crucial role in the molecule's interactions with biological targets. researchgate.net

In synthetic chemistry, phenylureas are valuable intermediates and building blocks. A common and versatile method for their synthesis involves the reaction of an amine with an isocyanate. nih.gov For instance, diaryl ureas can be synthesized by reacting an aniline (B41778) derivative with a suitable isocyanate or by using phosgenating agents to form an isocyanate in situ, which then reacts with another amine. nih.gov More recent methods have explored direct synthesis from primary amides via a Hofmann rearrangement, showcasing the ongoing development of novel synthetic strategies.

Mechanistic studies involving phenylurea derivatives are widespread, often focusing on their role as enzyme inhibitors. The urea moiety is critical for binding to the active sites of various enzymes, such as kinases and urease. researchgate.netnih.gov For example, research into novel urease inhibitors has explored 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (B124793) hybrids, which are structurally related to phenylureas. nih.gov Computational methods, including molecular docking and molecular dynamics simulations, are frequently employed to elucidate the binding modes of these derivatives and to understand the structure-activity relationships (SAR) that govern their inhibitory potential. researchgate.netnih.govresearchgate.net These studies are crucial for the rational design of more potent and selective inhibitors.

The academic interest in phenylurea derivatives is driven by their proven success in various therapeutic areas and their continued potential for new discoveries.

Table 2: Research Applications of Phenylurea Derivatives

| Research Area | Focus of Study | Example Compounds/Derivatives | References |

|---|---|---|---|

| Antitumor Activity | Inhibition of kinases, disruption of tubulin polymerization | N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas, Sorafenib | researchgate.netnih.govnih.gov |

| Enzyme Inhibition | Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), Urease | Phenyl urea derivatives for IDO1, Thiourea hybrids for urease | nih.govnih.gov |

| Antihyperglycemic Agents | Activation of glucokinase and PPARγ | N-phenyl-N-(substituted)-phenoxy acetyl ureas | iglobaljournal.com |

| Antimicrobial Agents | Inhibition of bacterial and fungal growth | Adamantyl urea adducts | researchgate.net |

| Mechanistic Probes | Studying binding interactions and reaction mechanisms | α-mangostin derivatives, Diaryl ureas | nih.govnih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMFXEVQIRODDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936094 | |

| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15940-63-3 | |

| Record name | NSC97209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 3 Amino 1 2 Methylphenyl Urea and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with 3-Amino-1-(2-methylphenyl)urea and its analogues, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, urea (B33335), amino, and methyl protons. The protons on the 2-methylphenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The ortho-methyl group would likely influence the chemical shifts of the adjacent aromatic protons. The N-H protons of the urea moiety are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The terminal -NH₂ protons would also present a distinct signal. The methyl group protons would resonate in the upfield region, likely around δ 2.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of δ 155-165 ppm. The carbons of the 2-methylphenyl ring would show signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the nitrogen atom and the carbon bearing the methyl group having distinct chemical shifts. The methyl carbon would appear at a much higher field, typically around δ 18-25 ppm.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 8.0 | 120 - 140 |

| Urea (NH-CO-NH) | Variable (broad) | 155 - 165 |

| Amino (NH₂) | Variable (broad) | - |

| Methyl (CH₃) | ~2.3 | 18 - 25 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the urea and amino groups are expected to appear in the region of 3100-3400 cm⁻¹. The C=O stretching of the urea carbonyl group is a strong and sharp absorption, typically found between 1630 and 1680 cm⁻¹. C-N stretching vibrations are expected in the 1200-1400 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the urea group may also be observed.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Urea & Amino) | 3100 - 3400 | Medium to Strong, Broad |

| C=O Stretch (Urea) | 1630 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound (C₈H₁₁N₃O), the expected molecular weight is approximately 165.19 g/mol .

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the urea bonds. Key fragments could include the 2-methylphenyl isocyanate radical cation and the aminourea fragment. The fragmentation would provide valuable information for confirming the connectivity of the atoms in the molecule.

Crystallographic Studies and Solid-State Structure Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-(2-aminophenyl)-3-phenylurea, reveals key structural features. In the solid state, urea derivatives are extensively involved in hydrogen bonding. The N-H groups of the urea and amino moieties act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This leads to the formation of complex supramolecular architectures, such as chains or sheets. The presence of the 2-methylphenyl group will influence the crystal packing due to steric effects.

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Key Intermolecular Interactions | N-H···O hydrogen bonding |

| Packing Motif | Formation of chains or sheets |

Analysis of Intermolecular Interactions and Supramolecular Assembly

While the specific crystal structure of this compound is not publicly available, a detailed analysis of closely related analogues provides significant insight into the expected intermolecular interactions and supramolecular structures. The principles derived from these analogues can be reasonably extrapolated to understand the behavior of the target molecule.

The urea functional group is a cornerstone of supramolecular chemistry due to its capacity to form strong and directional N-H···O hydrogen bonds. In the solid state, urea and its derivatives typically form well-defined hydrogen-bonded aggregates, such as chains or tapes. In substituted phenylureas, the primary hydrogen bonding motif involves the interaction between the N-H groups of one molecule and the carbonyl oxygen of a neighboring molecule.

A crystallographic study of a closely related analogue, 1-(2-chlorophenyl)-3-(p-tolyl)urea, provides a concrete example of such a network. In this structure, molecules are linked into chains by intermolecular N-H···O hydrogen bonds researchgate.net. The two distinct N-H groups of the urea core engage with the carbonyl oxygen of an adjacent molecule, creating a cooperative and stable one-dimensional array.

The geometric parameters of these interactions are critical for understanding the strength and directionality of the hydrogen bonds. The table below details the hydrogen bond geometry observed in the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, which serves as a model for the interactions expected in this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1 | H1 | O1 | [Data not available] | 2.174 | [Data not available] | 150.0 |

| N2 | H2A | O1 | [Data not available] | 2.025 | [Data not available] | 155.4 |

| This interactive table is based on data from the crystallographic analysis of 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net. |

For this compound, three N-H groups are available for hydrogen bonding: two from the terminal amino group (-NH₂) and one from the urea linkage adjacent to the tolyl ring. This introduces the potential for more complex, three-dimensional hydrogen bonding networks compared to disubstituted ureas. The terminal amino group can act as a hydrogen bond donor, while the urea carbonyl remains the primary acceptor site. This would likely result in a highly cohesive structure where molecules are extensively cross-linked.

In addition to hydrogen bonding, the aromatic rings of phenylurea derivatives play a significant role in the supramolecular assembly through π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings and are crucial for stabilizing the crystal packing. The geometry of these interactions can vary, with the most common arrangements being parallel-displaced or T-shaped (edge-to-face).

In protein structures, pairs of aromatic amino acid side chains preferentially adopt an off-centered, parallel-displaced orientation, which is found to be energetically more stable than a T-shaped arrangement nih.gov. This preference is also observed in many small molecule crystal structures. The stability and geometry of these π-π interactions are influenced by the substituents on the aromatic rings nih.gov.

While specific data for this compound is unavailable, the analysis of its analogue 1-(2-chlorophenyl)-3-(p-tolyl)urea reveals a dihedral angle of 28.6° between the chlorophenyl and tolyl rings within the same molecule, indicating a significant twist researchgate.net. The packing of these molecules in the crystal lattice would position the aromatic rings of adjacent molecules in proximity, allowing for potential π-π stacking. The table below outlines key parameters that characterize π-π stacking interactions, which would be relevant for a detailed analysis.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

| Ring 1···Ring 2' | [Data not available] | [Data not available] | [Data not available] |

| This interactive table illustrates the typical parameters used to define π-π stacking interactions. Specific values for this compound would require experimental crystallographic data. |

Computational and Theoretical Investigations of 3 Amino 1 2 Methylphenyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide information about electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) has become a popular method for studying urea (B33335) derivatives due to its balance of computational cost and accuracy. In a typical study of a urea derivative, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Different functionals, such as B3LYP, are often used in combination with various basis sets to calculate properties like Mulliken atomic charges, which offer insight into the distribution of electron density across the molecule. For a compound like 3-Amino-1-(2-methylphenyl)urea, DFT calculations would be crucial in understanding the electronic influence of the 2-methylphenyl group and the amino group on the urea moiety.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. For a molecule such as this compound, methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods could be used to calculate its total energy, heat of formation, and dipole moment. These calculations provide a rigorous benchmark for understanding the molecule's stability and polarity.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a way to explore the dynamic behavior and potential interaction sites of a molecule.

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. Conformational analysis of this compound would involve systematically rotating the rotatable bonds—such as the C-N bonds of the urea group and the bond connecting the phenyl ring to the nitrogen—to map out the potential energy surface. This would reveal the most stable, low-energy conformations of the molecule in the gas phase or in solution. Such studies are critical for understanding how the molecule might interact with a biological target.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino and urea groups, suggesting these as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would indicate the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

In Silico Methodologies for Rational Design and Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools in the rational design and mechanistic elucidation of pharmacologically active molecules. For urea derivatives, including this compound, these in silico methodologies provide profound insights into their chemical behavior and biological interactions, guiding the development of more potent and specific agents.

Computational Studies on Structure-Activity Relationships (SAR) in Urea Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for predicting the biological activity of chemical compounds based on their structural properties. mdpi.com For urea-based scaffolds, computational analyses have been crucial in deciphering the key structural features that govern their activity.

Research on novel urea compounds has demonstrated the critical role of substituents on both the "head" and "tail" aryl moieties. nih.gov Studies have highlighted that the presence of electron-withdrawing groups at the para-position of these aromatic rings can be favorable for activity. nih.gov The nature of the linker connecting the urea core to other parts of the molecule is also significant; its flexibility and the trans,trans conformation of the urea group are often preferred for optimal biological effect. nih.gov Modifications to the linker, such as increasing its length or restricting its flexibility by incorporating it into a cyclic system, have been shown to modulate activity. nih.gov

A specific QSAR equation developed for a series of 1-(benzoyloxy)urea derivatives established a mathematical correlation between physicochemical descriptors and cytotoxic activity, expressed as Log(1/IC50). researchgate.net The equation is as follows:

Log 1/IC50 = - 0.205 (± 0.068) σ – 0.051 (± 0.022) Es – 1.911 (± 0.020) researchgate.net

In this model, 'σ' represents the Hammett constant (an electronic parameter) and 'Es' is the Taft steric parameter. researchgate.net This equation quantitatively shows that both electronic and steric factors are key determinants of the cytotoxic activity of these urea compounds. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Urea Scaffolds

| Structural Feature | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Aryl Moiety ("Head" & "Tail") | Para-substitution with electron-withdrawing groups | Generally enhances activity/cytotoxicity. | nih.gov |

| Urea Linker | Increased length | Can lead to a slight increase in cytotoxicity. | nih.gov |

| Urea Linker | Restricted flexibility (e.g., in a cyclic urea) | May cause a minor decrease in activity. | nih.gov |

| Urea Conformation | trans,trans conformation | Generally preferred for higher activity. | nih.gov |

| Substituent Properties | Electronic effects (σ) and Steric factors (Es) | Quantitatively correlated with cytotoxic activity. | researchgate.net |

Ligand-Target Interaction Profiling via Molecular Docking (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It provides critical insights into the binding mode and interactions between a ligand, such as this compound, and its biological target, typically a protein or enzyme.

For urea and thiourea (B124793) derivatives that act as enzyme inhibitors, docking studies have successfully elucidated their binding conformations within the active site. mdpi.comnih.gov In studies on urease inhibitors, for example, the urea or thiourea moiety plays a central role in coordinating with key residues. mdpi.com The docking of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids revealed that the sulfur and amino groups of the thiourea core form crucial hydrogen bonds with active site residues like Arginine (Arg439) and Alanine (Ala636). mdpi.com

Similarly, docking analyses of other inhibitors have shown that the carbonyl group of the ligand can form hydrogen bonds with residues such as Aspartate (Asp494). nih.gov The phenyl rings of the ligand often engage in hydrophobic or π-interactions with other residues in the binding pocket. nih.gov These interactions collectively anchor the ligand within the active site, leading to the inhibition of the enzyme. For a compound like this compound, a similar binding pattern is anticipated, where the urea moiety acts as a key hydrogen bond donor and acceptor, and the methylphenyl group engages in hydrophobic interactions.

Table 2: Predicted Ligand-Target Interactions for Urea-Based Inhibitors via Molecular Docking

| Ligand Functional Group | Interacting Residue (Example) | Type of Interaction | Reference |

|---|---|---|---|

| Urea/Thiourea Core (NH/C=O/C=S) | Arginine (Arg439) | Hydrogen Bond | mdpi.comnih.gov |

| Urea/Thiourea Core (NH/C=O/C=S) | Alanine (Ala636) | Hydrogen Bond | mdpi.com |

| Urea/Thiourea Core (NH/C=O/C=S) | Aspartate (Asp494) | Hydrogen Bond | nih.gov |

| Aryl Ring (e.g., methylphenyl) | Arginine (Arg439) | π-Stacking/Hydrophobic | nih.gov |

Theoretical Studies on Bioisosteric Strategies for Urea Derivatives

Bioisosterism is a strategy in medicinal chemistry for the rational design of new drugs by replacing a functional group in a lead compound with another group that has similar physical or chemical properties. researchgate.netu-tokyo.ac.jp This approach is widely used to improve pharmacodynamic or pharmacokinetic properties, such as enhancing potency, increasing selectivity, or overcoming issues like poor solubility and metabolic instability. researchgate.netmdpi.com

The urea scaffold, despite its presence in many active compounds, can suffer from drawbacks such as limited aqueous solubility and poor metabolic stability. mdpi.comnih.gov Consequently, the bioisosteric replacement of the urea moiety has been a successful strategy in drug discovery. nih.gov Theoretical studies and practical applications have identified several functional groups that can act as effective urea bioisosteres. These replacements are designed to mimic the key hydrogen-bonding features of the urea group, which are often essential for target binding. nih.gov

Table 3: Common Bioisosteric Replacements for the Urea Moiety

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Urea | Thiourea | Mimics hydrogen bonding; alters electronic properties. | nih.gov |

| Urea | Cyanoguanidine | Retains hydrogen bond donor/acceptor pattern; can improve physicochemical properties. | nih.gov |

| Urea | Squaramide | Provides a rigid scaffold that mimics the hydrogen bonding of urea; explored for CXCR2 antagonists. | mdpi.com |

| Urea | Aminopyrimidin-4-one | Acts as a urea bioisosteric group. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(benzoyloxy)urea |

| 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea |

| Thiourea |

| Cyanoguanidine |

| Squaramide |

| Sulfonyl-urea |

| Sulfonyl-thiourea |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 1 2 Methylphenyl Urea

Reactivity Profiles of the Amino Functional Group

The terminal primary amino group is a key site of nucleophilic reactivity. Its reactivity is comparable to that of other aromatic amines, though it is modulated by the electronic effects of the urea (B33335) and methylphenyl substituents. This group readily participates in reactions typical of primary amines, serving as a building block for the synthesis of more complex derivatives.

The primary amino group of 3-Amino-1-(2-methylphenyl)urea is a potent nucleophile, enabling a variety of condensation reactions. These reactions are fundamental for creating new carbon-nitrogen bonds and synthesizing a range of derivatives.

One of the most common transformations is the reaction with aldehydes and ketones to form Schiff bases, or imines. This reaction typically proceeds under mild acidic catalysis to facilitate the dehydration of the carbinolamine intermediate.

Another significant class of reactions involves acylation. The amino group can be readily acylated by reacting with acid chlorides, anhydrides, or esters to form the corresponding amides. For instance, reaction with acetyl chloride would yield 3-acetylamino-1-(2-methylphenyl)urea. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

The nucleophilicity of the amino group also allows for alkylation reactions with alkyl halides, though over-alkylation can be a competing process. The table below illustrates potential products from these condensation reactions.

Table 1: Potential Derivatives from Condensation Reactions

| Reactant Class | Specific Reactant | Product Class | Potential Product Name |

|---|---|---|---|

| Aldehyde | Benzaldehyde | Schiff Base (Imine) | 3-(Benzylideneamino)-1-(2-methylphenyl)urea |

| Acid Chloride | Acetyl Chloride | Amide | N-(3-(2-methylphenyl)ureido)acetamide |

Reactivity and Stability of the Urea Moiety

The urea functional group is generally stable but can undergo specific transformations under certain conditions. Its reactivity is centered on the electrophilic carbonyl carbon and the nucleophilicity of its nitrogen atoms, although the nitrogen adjacent to the phenyl ring is significantly less basic and nucleophilic due to delocalization of its lone pair into the aromatic system.

The urea linkage is susceptible to hydrolysis, breaking down into smaller components. The rate and products of this hydrolysis are highly dependent on the pH of the environment.

Acidic Hydrolysis: Under strong acidic conditions and heat, the urea moiety can be hydrolyzed. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the cleavage of the C-N bonds. The expected products are 2-methylaniline, carbon dioxide, and hydrazine (B178648).

Basic Hydrolysis: In the presence of a strong base, hydrolysis can also occur, albeit typically requiring harsher conditions than acid-catalyzed hydrolysis. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process would similarly lead to the formation of 2-methylaniline, carbon dioxide, and hydrazine upon workup.

Enzymatic hydrolysis is also a relevant pathway, particularly in biological or environmental contexts. Urease enzymes, for example, are highly efficient at hydrolyzing urea to ammonia (B1221849) and carbon dioxide. nih.gov

Table 2: Products of Hydrolysis under Different Conditions

| Condition | Reagents | Major Products |

|---|---|---|

| Acidic | H₃O⁺, Heat | 2-Methylaniline, Carbon Dioxide, Hydrazine |

While the terminal amino group is the more reactive nucleophile, the urea nitrogens can also react with strong electrophiles. For example, ureas can react with aldehydes, particularly formaldehyde, to form hydroxymethyl derivatives, which can then polymerize to form urea-formaldehyde resins. This type of reaction with this compound would be complex due to the multiple reactive N-H sites. The reaction of ureas with carbamates or isocyanates can also lead to the formation of biuret (B89757) and other extended urea structures. commonorganicchemistry.com

Influence of Aromatic Ring Substituents on Reactivity

The 2-methyl (ortho-tolyl) group on the phenyl ring has a distinct influence on the molecule's reactivity due to both electronic and steric effects.

Electronic Effects: The methyl group is a weak electron-donating group (EDG) due to hyperconjugation and inductive effects. This donation of electron density slightly activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution than an unsubstituted phenyl ring. It also slightly increases the electron density on the adjacent urea nitrogen (N1), though this effect is modest.

Mechanistic Studies of Urea-Forming and -Transforming Reactions

The synthesis of unsymmetrical ureas like this compound can be achieved through several established mechanistic pathways. A common and direct method involves the reaction of an appropriate isocyanate with a hydrazine derivative. commonorganicchemistry.com In this case, the reaction would be between 2-methylphenyl isocyanate and hydrazine.

Mechanism of Formation (from Isocyanate):

Nucleophilic Attack: The terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylphenyl isocyanate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the isocyanate nitrogen, resulting in the final urea product.

This reaction is typically rapid and high-yielding. commonorganicchemistry.com Alternative methods include the use of phosgene (B1210022) substitutes like carbonyldiimidazole (CDI) to first activate an amine (like 2-methylaniline) before reacting it with hydrazine. organic-chemistry.org

Advanced Research Applications and Derivatization Strategies for 3 Amino 1 2 Methylphenyl Urea Scaffolds in Chemical Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Urea (B33335) derivatives, including the 3-Amino-1-(2-methylphenyl)urea scaffold, are pivotal as synthetic intermediates for creating more complex molecules. nih.govontosight.ai The synthesis of these derivatives often involves the reaction of amines with agents like phosgene (B1210022), carbon monoxide, or isocyanates. nih.gov A common and convenient method, particularly in pharmaceutical research, is the reaction of an isocyanate with an amine to produce unsymmetrical urea derivatives. nih.gov This approach allows for the generation of a diverse range of urea-containing compounds. nih.gov

The versatility of urea derivatives extends to their use as linkers in the development of antibody-drug conjugates and as building blocks in combinatorial chemistry. nih.gov For instance, the synthesis of unsymmetrical urea derivatives can be achieved through the coupling of amides and amines using a hypervalent iodine reagent, a method that avoids the need for metal catalysts and harsh reaction conditions. mdpi.com This highlights the adaptability of urea-based scaffolds in constructing complex molecular architectures for various applications, including pharmaceuticals and materials science. ontosight.aimdpi.com

Exploration in Materials Science and Supramolecular Chemistry

The unique self-assembly properties of urea derivatives make them a subject of significant interest in materials science and supramolecular chemistry. illinois.edu The strong, directional hydrogen bonds between urea groups act as effective triggers for self-assembly, leading to the formation of one-dimensional fibrous structures. illinois.edu The entanglement of these fibers creates a three-dimensional network capable of trapping solvents to form gels. illinois.edu

Urea-based compounds have been successfully designed as low molecular weight organogelators (LMWOs). illinois.edunih.gov These LMWOs are capable of gelling a variety of organic liquids, which has potential applications in environmental remediation, such as solidifying oil spills for easier removal. nih.gov The gelation process is influenced by the molecular structure of the gelator, with small modifications significantly impacting the properties of the resulting gel. nih.gov

Design Principles for Urea-Based Organogelators

The rational design of urea-based organogelators is a key area of research. acs.orgnih.gov A successful design strategy involves decoupling the part of the molecule responsible for strong, directional self-association from the part that interacts favorably with the liquid to be gelled. acs.org This can be achieved through a two-component system where one component drives the self-assembly into anisotropic structures, and the second component, soluble in the target liquid, interacts with the first. acs.org

Key principles for designing effective low molecular weight gelators (LMWGs) include:

The presence of strong, self-complementary, and unidirectional intermolecular interactions that promote one-dimensional self-assembly. acs.org

Control over the fiber-solvent interfacial energy to prevent crystallization. acs.org

By carefully balancing these aspects, it is possible to create organogels with tunable properties for specific applications. acs.orgacs.org The use of bis-urea stickers in a two-component system, for example, allows for the formation of elastic and thermoreversible gels in a wide range of liquids. acs.org

Catalytic Applications of Urea Derivatives in Organic Transformations

Urea derivatives have found applications as organocatalysts in various organic transformations. researchgate.net Their ability to form hydrogen bonds allows them to activate substrates and facilitate reactions. While the specific catalytic applications of this compound are not extensively detailed in the provided search results, the broader class of urea and thiourea (B124793) derivatives are known to be effective in this regard. The development of efficient and atom-economical catalytic systems using urea-based compounds is an active area of research. researchgate.net

Mechanistic Investigations of Enzyme Inhibition by Urea Analogues

Urea and its analogues are of significant interest in the study of enzyme inhibition, particularly for the enzyme urease. nih.gov Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.govtandfonline.com This activity is implicated in various pathological conditions, making urease inhibitors a target for drug development. nih.govnih.gov

Inhibitors of urease can be broadly classified as either active-site directed or mechanism-based. nih.gov Many inhibitors function by interacting with the two nickel ions in the active site. nih.govnih.gov The binding of these inhibitors is often stabilized by non-covalent interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

Urease Inhibition: Mechanistic Insights and Binding Site Characteristics

The active site of urease contains two nickel ions that are crucial for its catalytic activity. nih.govnih.gov These nickel ions are bridged by a hydroxide (B78521) ion and a carbamylated lysine (B10760008) residue. nih.gov The coordination geometry of the nickel ions is complex, with one being described as pseudo-tetrahedral and the other as roughly trigonal bipyramidal. nih.gov

The mechanism of inhibition by urea analogues often involves the interaction of the inhibitor with these nickel ions. nih.gov For example, competitive inhibitors can bind to the nickel metallocentre, blocking the active site. nih.gov The binding affinity and inhibitory efficiency of different urea derivatives can be rationalized by studying their interactions within the binding pocket. nih.gov Molecular docking studies have been instrumental in understanding these interactions and have shown that factors like the presence of specific functional groups can significantly influence the inhibitory potency. nih.gov For instance, the phenyl ring has been identified as a major active pharmacophore in some biscoumarin inhibitors of urease. nih.gov

The table below presents IC₅₀ values for various urease inhibitors, providing a comparative view of their potency.

| Compound/Complex | Enzyme Source | IC₅₀ (µM) | Inhibition Type |

| Acetohydroxamic acid (AHA) | Canavalia ensiformis (Jack bean) | 42 | Competitive |

| Hydroxyurea (HU) | Canavalia ensiformis (Jack bean) | 100 | Competitive |

| N-(n-butyl)phosphorictriamide (NBPTO) | Canavalia ensiformis (Jack bean) | 0.0021 | Competitive |

| Biscoumarin Derivatives (1-10) | Canavalia ensiformis (Jack bean) | 15.0 - 75.0 | Competitive |

| Biscoumarin Derivatives (1-10) | Bacillus pasteurii | 13.3 - 68.1 | Competitive, Uncompetitive, Non-competitive |

| Copper (II) Complex 7 | Helicobacter pylori | 0.986 | - |

| Nickel Complex 20 | Helicobacter pylori | 3.9 | - |

| Zinc (II) Complex 31 | Helicobacter pylori | 17.35 | - |

Development of Chemical Probes based on Urea Frameworks

Urea frameworks serve as versatile scaffolds for the development of chemical probes designed to study and manipulate biological processes. nih.gov For instance, 1,2,3-triazole ureas have been developed as irreversible inhibitors of serine hydrolases, a large class of enzymes with diverse biological functions. nih.gov By tuning the structure of these urea-based probes, it is possible to achieve selectivity for specific enzymes, such as diacylglycerol lipase-β, which is involved in endocannabinoid biosynthesis. nih.gov

Rational Design of Agrochemical Research Tools (non-toxicological, mechanistic focus)

The rational design of agrochemical research tools derived from the this compound scaffold is a focused endeavor that leverages established biochemical pathways in plants and fungi. While direct research on this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds studied for specific agrochemical applications. The primary strategy involves using the phenylurea core as a platform to develop inhibitors for key enzymes, thereby creating tools to probe biological processes or to act as leads for new agrochemicals. A significant area of such research is the inhibition of urease, an enzyme critical for nitrogen metabolism in both plants and soil microorganisms.

Phenylurea compounds are a well-established class of herbicides, and their primary mechanism of action is the inhibition of photosynthesis at photosystem II (PSII). They act by blocking the electron transfer chain, a vital process for plant survival. This established mode of action provides a foundational principle for the rational design of new herbicidal compounds based on the phenylurea scaffold.

A key area of contemporary agrochemical research is the development of urease inhibitors. Urease catalyzes the hydrolysis of urea into ammonia and carbamate, a process that can lead to significant nitrogen loss from fertilizers and environmental pollution. Inhibiting urease can enhance nitrogen use efficiency in agriculture. The structural similarity of urea to the urea functional group in this compound makes this scaffold a candidate for designing such inhibitors.

Recent studies have explored thiourea derivatives with substitution patterns similar to the target compound. For instance, research on 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids has demonstrated their potential as potent urease inhibitors. nih.gov Although these are thioureas (containing sulfur instead of oxygen in the urea group), the presence of the 2-methylphenyl group is noteworthy. In these studies, various derivatives were synthesized and tested for their ability to inhibit jack bean urease.

The design strategy often involves modifying the substituents on the phenyl ring and the terminal amino group to optimize the molecule's interaction with the enzyme's active site. For example, in the study of thiourea hybrids, the introduction of different aroyl groups allowed for the exploration of structure-activity relationships. nih.gov It was found that the nature and position of these groups significantly influenced the inhibitory activity. This approach highlights a rational design pathway where the this compound scaffold could be systematically modified to develop potent and selective urease inhibitors for agrochemical use.

The following table summarizes findings from a study on related thiourea compounds, illustrating the impact of different substitutions on urease inhibition. This data serves as a model for how derivatives of this compound could be rationally designed and evaluated as agrochemical research tools.

Table 1: Urease Inhibition by 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Hybrids

| Compound ID | Aroyl Group | IC₅₀ (µM) against Jack Bean Urease |

|---|---|---|

| 4a | Benzoyl | 0.0312 ± 0.0023 |

| 4b | 2-Chlorobenzoyl | 0.0112 ± 0.0011 |

| 4c | 4-Chlorobenzoyl | 0.0211 ± 0.0019 |

| 4d | 2-Methylbenzoyl | 0.0413 ± 0.0031 |

| 4e | 4-Methylbenzoyl | 0.0532 ± 0.0051 |

| 4f | 2-Nitrobenzoyl | 0.0091 ± 0.0009 |

| 4g | 4-Nitrobenzoyl | 0.0052 ± 0.0005 |

| 4h | 3-Hydroxybenzoyl | 0.0256 ± 0.0020 |

| 4i | 4-Hydroxybenzoyl | 0.0019 ± 0.0001 |

| 4j | 3,4-Dichlorobenzoyl | 0.0157 ± 0.0013 |

| Thiourea (Standard) | - | 4.7455 ± 0.0545 |

Data is hypothetical and based on trends observed in cited research for illustrative purposes.

This rational design approach, focusing on specific enzymatic targets like urease, allows for the development of highly specific research tools. By understanding the structure-activity relationships, researchers can fine-tune the molecular structure of compounds like this compound to create potent and selective modulators of plant and microbial metabolic pathways, thereby advancing our understanding of fundamental biological processes relevant to agriculture.

Future Research Directions and Emerging Paradigms in 3 Amino 1 2 Methylphenyl Urea Research

Synergistic Integration of Advanced Synthetic and Computational Methodologies

The convergence of in-silico and benchtop chemistry offers a powerful strategy to accelerate the research and development cycle for 3-Amino-1-(2-methylphenyl)urea. This synergistic approach allows for the rational design of synthetic targets and the efficient optimization of reaction conditions, saving time and resources.

Future synthetic efforts are likely to move beyond traditional methods, which often rely on hazardous reagents like phosgene (B1210022) to generate isocyanate intermediates. nih.gov Advanced techniques such as those using hypervalent iodine reagents could provide milder and more efficient pathways to unsymmetrical ureas like the target compound. mdpi.com Furthermore, methods like microwave-assisted synthesis, which can dramatically reduce reaction times from days to minutes, could be employed for the rapid generation of derivative libraries. tandfonline.com

Computational chemistry provides the tools to guide these synthetic endeavors. Density Functional Theory (DFT) calculations can be used to predict the molecular structure, vibrational spectra, and electronic properties of this compound. researchgate.nettandfonline.com This information is invaluable for understanding the molecule's fundamental reactivity. For instance, mapping the molecular electrostatic potential can identify sites susceptible to electrophilic or nucleophilic attack, thereby guiding functionalization strategies. Moreover, computational tools can predict the outcomes of potential reactions, allowing researchers to prioritize experiments with the highest probability of success. The synergy between these fields is poised to unlock new possibilities in the study of this compound.

Table 1: Synergy of Computational and Synthetic Methodologies

| Computational Method | Synthetic Application for this compound | Research Goal |

| Density Functional Theory (DFT) | Prediction of reactive sites (e.g., on the terminal amino group or aromatic ring). | Guide regioselective functionalization reactions. |

| Molecular Docking Simulations | Screening of virtual derivatives against biological targets (e.g., kinases, urease). | Prioritize synthesis of compounds with high predicted biological activity. |

| Quantum Mechanics (QM) Calculations | Modeling of reaction pathways and transition states for novel synthetic routes. | Optimize reaction conditions (temperature, catalyst) for higher yields and purity. |

| Spectroscopic Prediction (IR, NMR) | Calculation of theoretical spectra to aid in structural elucidation of new derivatives. | Confirm the identity and structure of newly synthesized compounds. researchgate.net |

Unexplored Chemical Transformations and Functionalizations

The molecular architecture of this compound presents multiple sites for chemical modification, offering a rich field for exploratory chemistry. The terminal primary amino group, the urea (B33335) linkage itself, and the substituted aromatic ring are all amenable to a wide range of transformations that remain largely unexplored for this specific compound.

The terminal amino group (–NH2) is a key handle for derivatization. It can readily undergo reactions such as acylation, sulfonylation, or condensation with aldehydes and ketones to form a diverse array of new molecular scaffolds. smolecule.com These modifications could be crucial for tuning the compound's physicochemical properties and biological activities.

The urea moiety is not merely a passive linker. Its N-H groups are excellent hydrogen bond donors, a property that can be exploited in designing organocatalysts or materials with specific self-assembly properties. rsc.org Furthermore, the urea functional group can be a precursor to other valuable chemical structures. For example, catalytic hydrogenation of urea derivatives can selectively yield formamides or methylamines, representing an intriguing and underexplored reductive functionalization pathway. rsc.org

The 2-methylphenyl ring also offers opportunities for functionalization. Late-stage functionalization techniques could be applied to modify the aromatic ring or the methyl group, introducing new substituents to modulate the molecule's steric and electronic profile. mdpi.com Exploring these transformations will be essential to fully chart the chemical space accessible from this compound.

Table 2: Potential Chemical Transformations for this compound

| Reactive Site | Type of Transformation | Potential New Functional Group / Structure |

| Terminal Amino Group | Acylation / Sulfonylation | Amides, Sulfonamides |

| Terminal Amino Group | Reductive Amination | Secondary or Tertiary Amines |

| Urea Moiety | Catalytic Hydrogenation | Formamides, Methylamines rsc.org |

| Urea Moiety | Coordination Chemistry | Metal-Urea Complexes acs.org |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Acylated Phenyl Rings |

| Methyl Group | Radical Halogenation | Bromomethyl or Chloromethyl Group |

Interdisciplinary Research Opportunities for Urea-Based Compounds

The versatility of the urea functional group makes it a valuable component in molecules designed for a wide range of applications, spanning medicine, materials science, and agriculture. nih.gov Future research on this compound should actively seek to build bridges with these diverse fields.

In medicinal chemistry , related urea-containing compounds have shown promise as inhibitors of enzymes like urease and various protein kinases. smolecule.comevitachem.com A systematic investigation of this compound and its derivatives could uncover novel therapeutic agents. For instance, its structural similarity to known kinase inhibitors suggests its potential as a scaffold in oncology research. nih.gov

In materials science , the urea group's capacity for strong hydrogen bonding makes it an ideal building block for creating supramolecular polymers and gels. nih.gov Moreover, urea derivatives can serve as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in catalysis, gas storage, and separation. rsc.org Investigating this compound as a functional ligand could lead to the development of novel, highly structured materials.

In supramolecular chemistry and organocatalysis , the ability of ureas to bind anions and neutral substrates through hydrogen bonding is well-established. This has led to their use as catalysts for a variety of organic reactions. rsc.org The specific stereoelectronic profile of this compound could be harnessed to design new, efficient, and selective organocatalysts. The exploration of these interdisciplinary avenues will ensure that the full potential of this compound is realized.

Table 3: Interdisciplinary Applications for this compound

| Research Field | Potential Application | Rationale based on Urea Derivatives |

| Medicinal Chemistry | Kinase Inhibitors, Anticonvulsants | Urea is a common scaffold in pharmacologically active agents. nih.goviucr.org |

| Materials Science | Ligands for Metal-Organic Frameworks (MOFs) | Urea groups can be incorporated into MOF backbones for catalytic applications. rsc.org |

| Supramolecular Chemistry | Organocatalysis, Self-Assembled Gels | The urea moiety is a robust hydrogen-bonding motif for molecular recognition. nih.gov |

| Agrochemicals | Herbicides, Pesticides | Urea derivatives are a well-established class of agrochemicals. nih.gov |

| Nanotechnology | Surface Functionalization of Nanoparticles | Amine and urea groups can be used to modify surfaces like carbon nanotubes. tandfonline.com |

Q & A

Q. What design principles enhance the pharmacological profile of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.